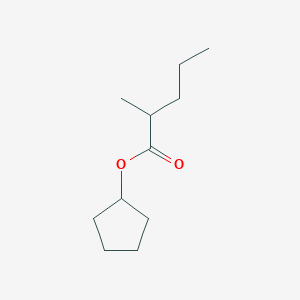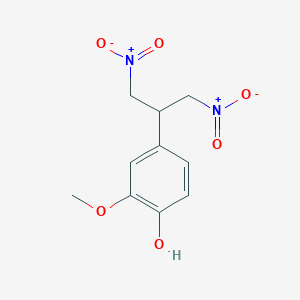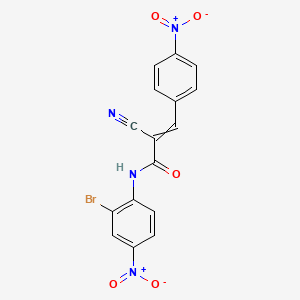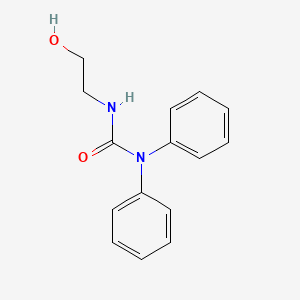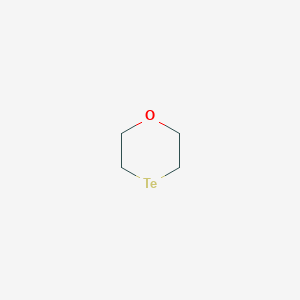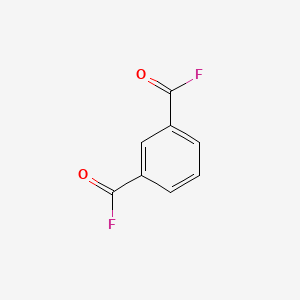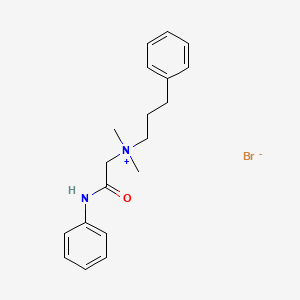
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide is a quaternary ammonium compound with a complex structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide typically involves the reaction of dimethylamine with phenyl isocyanate to form the intermediate phenylcarbamoyl dimethylamine. This intermediate is then reacted with 3-phenylpropyl bromide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
化学反应分析
Types of Reactions
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions.
科学研究应用
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
作用机制
The mechanism by which Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide exerts its effects involves interactions with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium bromide: Commonly used as a phase-transfer catalyst in organic synthesis.
Uniqueness
Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylcarbamoyl group and a 3-phenylpropyl chain differentiates it from other quaternary ammonium compounds, providing unique advantages in certain applications.
属性
CAS 编号 |
3131-76-8 |
|---|---|
分子式 |
C19H25BrN2O |
分子量 |
377.3 g/mol |
IUPAC 名称 |
(2-anilino-2-oxoethyl)-dimethyl-(3-phenylpropyl)azanium;bromide |
InChI |
InChI=1S/C19H24N2O.BrH/c1-21(2,15-9-12-17-10-5-3-6-11-17)16-19(22)20-18-13-7-4-8-14-18;/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3;1H |
InChI 键 |
CYAJRRBOLBMNMM-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(CCCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
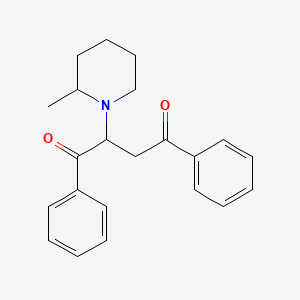
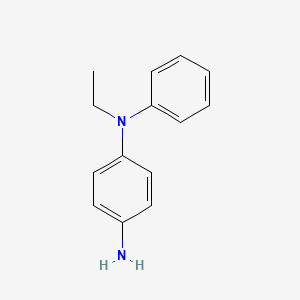

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
